molecular formula C24H40N2O2 B594229 pyridin-3-ylmethyl N-[(Z)-heptadec-8-enyl]carbamate CAS No. 1450603-63-0

pyridin-3-ylmethyl N-[(Z)-heptadec-8-enyl]carbamate

Cat. No. B594229
M. Wt: 388.6
InChI Key: OQYCMOCYWBHSFE-KTKRTIGZSA-N
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Description

Pyridin-3-ylmethyl N-[(Z)-heptadec-8-enyl]carbamate is a synthetic analog of the long-chain fatty acid amides (macamides or macaenes) isolated from the maca (L. meyenii) plant1. It belongs to the class of organic compounds known as phenylalkylamines2. These are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group2.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of pyridin-3-ylmethyl N-[(Z)-heptadec-8-enyl]carbamate. However, it’s worth noting that the synthesis of similar compounds often involves complex organic reactions. More research is needed to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular formula of pyridin-3-ylmethyl N-[(Z)-heptadec-8-enyl]carbamate is C24H40N2O21. However, detailed structural analysis such as bond lengths, angles, and conformational details are not available in the search results. Further studies or computational modeling might be required for a comprehensive molecular structure analysis.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving pyridin-3-ylmethyl N-[(Z)-heptadec-8-enyl]carbamate. Chemical reactions can vary widely depending on the conditions and the presence of other reactants.



Physical And Chemical Properties Analysis

The molecular weight of pyridin-3-ylmethyl N-[(Z)-heptadec-8-enyl]carbamate is 388.61. Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.


Scientific Research Applications

Lithiation and Substitution Reactions

Pyridin-3-ylmethyl derivatives, including carbamates, are involved in lithiation and substitution reactions. For example, lithiation of N-(pyridin-3-ylmethyl) compounds followed by reaction with electrophiles can produce various substituted derivatives. These processes are crucial in synthesizing specific molecular structures for research and industrial applications (Smith et al., 2013).

Antibacterial Studies

Silver complexes of N-heterocyclic carbene ligands, including those derived from pyridin-3-ylmethyl compounds, have been synthesized and evaluated for their antibacterial activities. Such studies provide insights into potential applications of these complexes in fighting bacterial infections (Haque et al., 2014).

Construction of Helical Silver(I) Coordination Polymers

Pyridin-3-ylmethyl derivatives have been used to construct helical silver(I) coordination polymers. These polymers demonstrate interesting structural properties and are significant for understanding molecular interactions and potential applications in materials science (Zhang et al., 2013).

Linking Properties in Coordination Chemistry

The linking properties of pyridin-3-ylmethyl derivatives with metal complexes are a subject of study in coordination chemistry. Understanding these interactions is essential for the development of new materials and catalysts (Xia et al., 2017).

Photocatalytic Applications

Derivatives of pyridin-3-ylmethyl, such as carbamates, can be used in photocatalytic applications. For instance, their interaction with TiO2 can lead to the degradation of harmful chemicals in water, a process critical for environmental cleanup and water treatment technologies (Maillard-Dupuy et al., 1994).

Safety And Hazards

The safety data sheet for pyridin-3-ylmethyl N-[(Z)-heptadec-8-enyl]carbamate was not available in the search results. Therefore, it’s important to handle this compound with care and use appropriate personal protective equipment until more safety data is available.


Future Directions

The future directions for research on pyridin-3-ylmethyl N-[(Z)-heptadec-8-enyl]carbamate could include elucidating its synthesis pathway, understanding its mechanism of action, and exploring its potential applications. Given its structural similarity to long-chain fatty acid amides, it might have interesting biological activities worth investigating.


Please note that this analysis is based on the available information and there might be more recent studies or data not included in this response.


properties

IUPAC Name

pyridin-3-ylmethyl N-[(Z)-heptadec-8-enyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-26-24(27)28-22-23-18-17-19-25-21-23/h9-10,17-19,21H,2-8,11-16,20,22H2,1H3,(H,26,27)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYCMOCYWBHSFE-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCNC(=O)OCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCNC(=O)OCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8Z-Heptadecen-1-yl)-O-(3-pyridylmethyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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